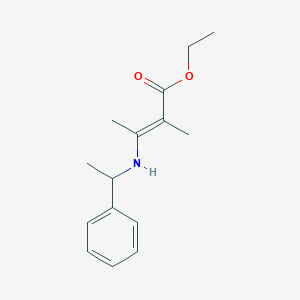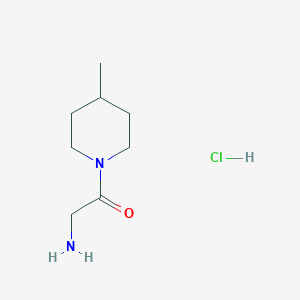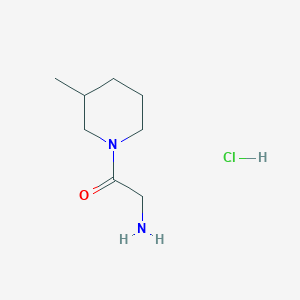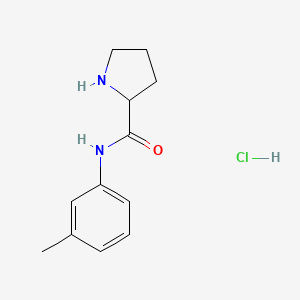
N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride
Descripción general
Descripción
N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride (NMPH) is a synthetic compound that has been widely used in scientific research. It has been used as a tool in the study of biochemical and physiological processes, as a model for drug development, and as an aid in the development of new drugs. NMPH is a derivative of pyrrolidinecarboxamide, a class of compounds that are known to have a wide range of biological activities. It has been used in studies of signal transduction, enzyme inhibition, and drug metabolism.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride and its derivatives have been explored for their potential antimicrobial properties. Studies have demonstrated significant antibacterial and antifungal activities, indicating their efficacy in combating microbial infections. For instance, a series of N-aryl carboxamides showed substantial activity against various bacterial and fungal strains, rivaling or even surpassing standard drugs (Zhuravel et al., 2005).
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds related to N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride. For example, a study on pyridine-2,6-dicarboxamide derivatives highlighted their antibacterial activities and catalytic properties (Özdemir et al., 2012). Another study involved the nonaqueous capillary electrophoresis of related substances, providing insights into quality control methods for these compounds (Ye et al., 2012).
Histone Deacetylase Inhibition
The compound has also been investigated for its role in inhibiting histone deacetylase, an important target in cancer therapy. MGCD0103, a related compound, has shown promise as an anticancer drug due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells (Zhou et al., 2008).
Identification and Derivatization Studies
Further studies have focused on the identification and derivatization of N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride-related cathinones. These studies are crucial in forensic science for the detection and analysis of novel psychoactive substances (Nycz et al., 2016).
Antidepressant and Nootropic Agents
Research has also delved into the synthesis of compounds related to N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride as potential antidepressant and nootropic agents. These studies provide insights into the development of new treatments for mental health disorders (Thomas et al., 2016).
Propiedades
IUPAC Name |
N-(3-methylphenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-4-2-5-10(8-9)14-12(15)11-6-3-7-13-11;/h2,4-5,8,11,13H,3,6-7H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVRUWMQTMCSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride | |
CAS RN |
1236259-26-9 | |
| Record name | 2-Pyrrolidinecarboxamide, N-(3-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236259-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



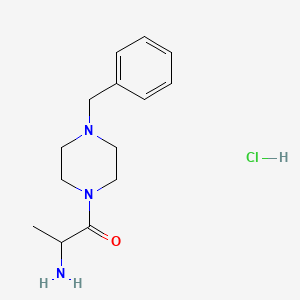
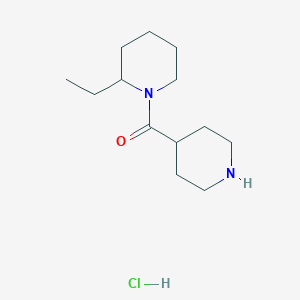
![1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398379.png)
![N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1398380.png)
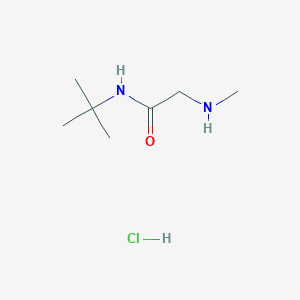
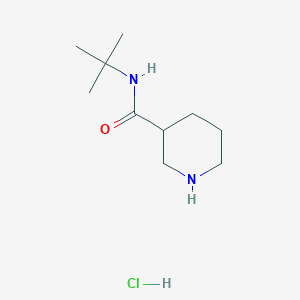
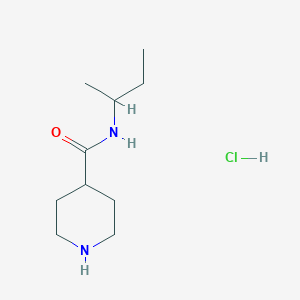
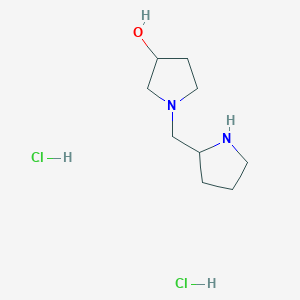
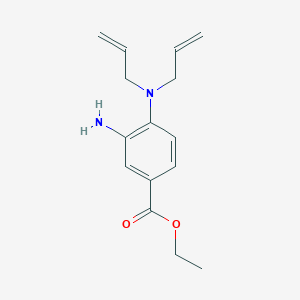
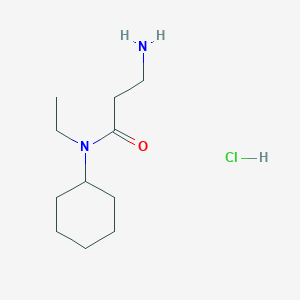
![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)
